2,5-Bis(trifluoromethyl)terephthalic acid
Overview
Description
2,5-Bis(trifluoromethyl)terephthalic acid is an organic compound with the molecular formula C10H4F6O4. It is characterized by the presence of two trifluoromethyl groups attached to a terephthalic acid core. This compound is known for its unique chemical properties, including high thermal stability and hydrophobicity, making it valuable in various industrial and research applications .
Mechanism of Action
Target of Action
It is known to be used as an organic synthesis intermediate and a pharmaceutical intermediate .
Action Environment
The action of 2,5-Bis(trifluoromethyl)terephthalic acid can be influenced by various environmental factors. For instance, it is stable but should be kept away from light and moisture . It is a weak acid with a predicted pKa of 2.10±0.36 . Its solubility in common organic solvents is relatively low . These properties can influence its reactivity, stability, and efficacy in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Bis(trifluoromethyl)terephthalic acid can be synthesized through several methods:
Direct Trifluoromethylation: This method involves the reaction of terephthalic acid with trifluoromethylating agents such as trifluoromethyl magnesium bromide or trifluoromethyl sulfonic acid.
Gas Phase Trifluoromethylation: In this method, terephthalic acid is exposed to fluorinating agents in the gas phase at high temperatures.
Industrial Production Methods: Industrial production of this compound often involves large-scale application of the direct trifluoromethylation method due to its efficiency and cost-effectiveness. The process is optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(trifluoromethyl)terephthalic acid undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can be substituted with other functional groups under specific conditions, such as in the presence of strong nucleophiles.
Esterification: The carboxylic acid groups can react with alcohols to form esters, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide are commonly used to facilitate substitution reactions.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used to promote esterification reactions.
Major Products:
Scientific Research Applications
2,5-Bis(trifluoromethyl)terephthalic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,5-Difluoroterephthalic Acid: Similar in structure but with fluorine atoms instead of trifluoromethyl groups.
2,5-Dimethylterephthalic Acid: Contains methyl groups instead of trifluoromethyl groups, resulting in lower thermal stability and different chemical reactivity.
Uniqueness: 2,5-Bis(trifluoromethyl)terephthalic acid stands out due to its high thermal stability, hydrophobicity, and ability to form stable complexes with metal ions. These properties make it particularly valuable in the synthesis of advanced materials and in applications requiring robust and durable compounds .
Properties
IUPAC Name |
2,5-bis(trifluoromethyl)terephthalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F6O4/c11-9(12,13)5-1-3(7(17)18)6(10(14,15)16)2-4(5)8(19)20/h1-2H,(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAGLTIEICXRQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(F)(F)F)C(=O)O)C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732705 | |
Record name | 2,5-Bis(trifluoromethyl)benzene-1,4-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70732705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
366008-67-5 | |
Record name | 2,5-Bis(trifluoromethyl)benzene-1,4-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70732705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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